[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
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Overview
Description
[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazinylidene intermediate: This involves the reaction of 2-(4-methylanilino)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.
Coupling with naphthalene-1-carboxylate: The intermediate is then coupled with naphthalene-1-carboxylate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazinylidene moiety can be reduced to form a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
Oxidation: Formation of 2-hydroxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate.
Reduction: Formation of 2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinyl]methyl]phenyl] naphthalene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its hydrazinylidene moiety can form covalent bonds with proteins, allowing for the study of protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of dyes and pigments. Its naphthalene ring system imparts color properties, making it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The naphthalene ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate: This compound has a thiophene ring instead of a naphthalene ring.
[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzene-1-carboxylate: This compound has a benzene ring instead of a naphthalene ring.
Uniqueness
The uniqueness of [2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate lies in its naphthalene ring system, which imparts distinct chemical and physical properties. The naphthalene ring enhances the compound’s stability and allows for unique interactions with biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-19-10-13-22(14-11-19)29-18-27(32)31-30-17-20-12-15-25(26(16-20)34-2)35-28(33)24-9-5-7-21-6-3-4-8-23(21)24/h3-17,29H,18H2,1-2H3,(H,31,32)/b30-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAWBAAGUZJFFD-LQNQUEJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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